![molecular formula C19H24ClNO2 B5486149 N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B5486149.png)
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride
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Overview
Description
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a cyclopropanamine group attached to a phenyl ring substituted with ethoxy and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is achieved by reacting 3-ethoxy-2-phenylmethoxybenzaldehyde with cyclopropanamine under controlled conditions.
Cyclization Reaction: The intermediate is then subjected to a cyclization reaction to form the desired cyclopropanamine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate biological responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic pathways.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride
- N-(2-ethoxy-3-methoxybenzyl)cyclopropanamine hydrochloride
Uniqueness
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride is unique due to its specific substitution pattern
Properties
IUPAC Name |
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-2-21-18-10-6-9-16(13-20-17-11-12-17)19(18)22-14-15-7-4-3-5-8-15;/h3-10,17,20H,2,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTIBCUWIGGOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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